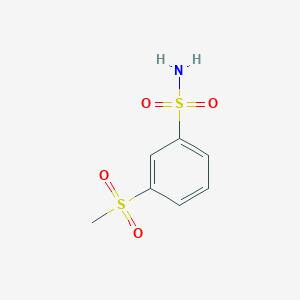

3-Methanesulfonylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h2-5H,1H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFIQCIEPNCJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290092 | |

| Record name | 3-(Methylsulfonyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-83-6 | |

| Record name | 3-(Methylsulfonyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22821-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulfonyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methanesulfonylbenzene 1 Sulfonamide

Established Synthetic Routes to 3-Methanesulfonylbenzene-1-sulfonamide

Traditional synthetic strategies for this compound typically rely on multi-step sequences starting from readily available aromatic precursors. These routes focus on the sequential introduction and modification of functional groups on the benzene (B151609) ring.

Synthesis from Precursor Aromatic Compounds

A common and logical starting point for the synthesis is an aromatic compound that already contains one of the desired functionalities or a precursor group. One such strategic precursor is 3-aminobenzenesulfonamide. guidechem.comchemicalbook.com The synthesis of this precursor itself often begins with nitrobenzene. The process involves the reduction of nitrobenzene to aniline, followed by protection of the amino group via acetylation to form acetanilide. nih.gov This protection step is crucial to prevent unwanted side reactions during the subsequent aggressive chlorosulfonation step.

The general route to a key intermediate, p-acetamidobenzenesulfonyl chloride, is well-documented. Acetanilide is reacted with an excess of chlorosulfonic acid to introduce the sulfonyl chloride group, primarily at the para position. scribd.comwisdomlib.orgasiapharmaceutics.info Subsequent reaction with ammonia (B1221849) yields the sulfonamide, and a final hydrolysis step removes the acetyl protecting group to give the aminobenzenesulfonamide. nih.gov To obtain the required meta isomer, 3-nitrobenzenesulfonamide is a more direct precursor, which can be reduced to 3-aminobenzenesulfonamide. chemicalbook.com

A plausible established pathway to this compound from 3-aminobenzenesulfonamide involves the following key transformations:

Diazotization and Thiolation: The amino group of 3-aminobenzenesulfonamide is converted into a diazonium salt using sodium nitrite and a mineral acid. This intermediate can then be reacted with a sulfur-containing nucleophile, such as sodium thiomethoxide or dimethyl disulfide, to introduce a methylthio (-SCH3) group at the 3-position, yielding 3-(methylthio)benzenesulfonamide.

Oxidation: The methylthio group is subsequently oxidized to the methanesulfonyl group (-SO2CH3). This transformation is reliably achieved using common oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). acs.orgorganic-chemistry.org The oxidation of aryl methyl sulfides to the corresponding sulfones is a well-established and high-yielding reaction. organic-chemistry.orgrsc.org

Introduction of Sulfonyl and Sulfonamide Moieties

The introduction of the sulfonyl and sulfonamide functionalities is a cornerstone of this synthesis. The most classic method involves electrophilic substitution on an aromatic ring.

Chlorosulfonation: This reaction uses chlorosulfonic acid (ClSO3H) to directly introduce a sulfonyl chloride (-SO2Cl) group onto the benzene ring. As seen in the synthesis of the precursor, this step is typically performed on a protected aniline like acetanilide to direct the substitution and protect the amino group. nih.govasiapharmaceutics.info

Amination/Sulfonamidation: The resulting sulfonyl chloride is a reactive intermediate. The sulfonamide group (-SO2NH2) is formed by reacting the sulfonyl chloride with ammonia or an ammonia source. nih.govresearchgate.net This is a highly efficient nucleophilic substitution reaction.

These two steps represent the most common industrial and laboratory method for preparing primary aromatic sulfonamides. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of sulfonamide synthesis is highly dependent on reaction conditions. Significant research has focused on optimizing these parameters to maximize yield and purity while minimizing reaction times.

For the chlorosulfonation of acetanilide, key variables include reaction temperature and the molar ratio of reactants. Studies have shown that temperatures around 114°C can lead to high yields of the desired intermediate, p-acetamidobenzenesulfonyl chloride. asiapharmaceutics.info The molar ratio of chlorosulfonic acid to the aromatic substrate is also critical, with ratios often exceeding 2:1 to ensure complete conversion. scribd.com

In the amination step, the choice of base, solvent, and temperature is crucial. While traditional methods often use organic solvents and bases like pyridine, modern optimizations have explored more environmentally friendly options. asiapharmaceutics.info Unexpectedly high conversions to sulfonamides have been observed in aqueous media at high pH, using sodium hydroxide (B78521), which challenges the assumption that sulfonyl chlorides are too rapidly hydrolyzed in water. scilit.com The yield is influenced by the pH and the hydrophobic character of the amine.

The table below summarizes typical conditions that can be optimized for the amination of a benzenesulfonyl chloride.

| Parameter | Condition A (Classic) | Condition B (Aqueous) | Condition C (Optimized Aqueous) | Typical Yield Range | Reference |

|---|---|---|---|---|---|

| Solvent | Pyridine/DCM | Water | Water | Yields can range from moderate to >95%, depending on the specific substrate and conditions. | scilit.comrsc.org |

| Base/Acid Acceptor | Pyridine (serves as solvent and base) | None (dynamic pH control) | Sodium Hydroxide (1.0 M) | ||

| Temperature | Room Temperature to Reflux | Room Temperature | Room Temperature | ||

| Reactant Ratio (Amine:Sulfonyl Chloride) | Excess amine or stoichiometric with base | Equimolar | Slight excess of sulfonyl chloride |

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and versatile methods for constructing molecules like this compound. These include green chemistry methodologies and the use of transition metal catalysis.

Green Chemistry Methodologies for Synthesis

Green chemistry aims to reduce or eliminate the use of hazardous substances. For sulfonamide synthesis, this has led to the development of solvent-free methods and the use of water as a reaction medium.

Mechanosynthesis: A three-component palladium-catalyzed aminosulfonylation has been developed using mechanical energy (ball milling) instead of solvents. rsc.orgnih.gov This method couples an aryl bromide, an amine, and a solid sulfur dioxide surrogate (potassium metabisulfite, K2S2O5) to form the sulfonamide directly. rsc.orgresearchgate.netrsc.org This approach offers a direct route to a wide range of sulfonamides with high functional group tolerance and can be performed on a gram scale. nih.gov

Synthesis in Water: Several procedures now utilize water as the solvent, which is safer and more environmentally benign than traditional organic solvents. rsc.orgacs.org A facile synthesis of sulfonamides has been described using equimolar amounts of an amine and an arylsulfonyl chloride in water, with product isolation achieved by simple filtration after acidification. rsc.org This method avoids the use of organic bases and solvents.

The table below compares a traditional synthesis with green alternatives for the formation of the S-N bond in sulfonamides.

| Methodology | Solvent | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Traditional Amination | Dichloromethane, Pyridine, DMF | Ammonia, Pyridine | Well-established, versatile | researchgate.net |

| Aqueous Synthesis | Water | Amine, Arylsulfonyl Chloride, NaOH | Eliminates organic solvents, simplified workup | scilit.comrsc.org |

| Mechanosynthesis | None (Solvent-free) | Aryl Bromide, Amine, K2S2O5, Pd-catalyst | Solvent-free, high atom economy, one-pot | rsc.orgnih.gov |

Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis has revolutionized the formation of carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds, offering novel pathways for the synthesis and functionalization of sulfonamides.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-H bond functionalization. Arylsulfonyl chlorides can be used as reagents in Pd-catalyzed reactions to directly form C-S bonds, providing a route to aryl sulfones. nih.govresearchgate.net Furthermore, direct C-H sulfonylation with the insertion of a sulfur dioxide surrogate has been achieved, offering a powerful tool for building the methanesulfonyl moiety directly onto an aromatic ring. semanticscholar.org A three-component mechanochemical reaction catalyzed by palladium can also be used to assemble aromatic sulfonamides from aryl bromides. rsc.org

Copper-Catalyzed Reactions: Copper catalysis is a cost-effective and robust alternative for forming C-S and C-N bonds. Copper-catalyzed N-arylation of sulfonamides with aryl bromides or iodides is a well-established method for creating more complex sulfonamide structures. nie.edu.sgresearchgate.net More relevant to the synthesis of the target compound, copper catalysts can facilitate the coupling of aryl halides with a methanesulfinate source to form the C-S bond of the aryl methyl sulfone. acs.orgnih.govnih.gov This approach could be applied to a precursor like 3-bromobenzenesulfonamide to introduce the methanesulfonyl group.

These catalytic methods offer high efficiency and functional group tolerance, enabling the late-stage functionalization of complex molecules and providing more convergent synthetic routes. nih.govnih.gov

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is essential for modulating its physicochemical properties and exploring structure-activity relationships. Modifications can be targeted at the sulfonamide nitrogen, the aromatic ring, or by incorporating the entire scaffold into larger heterocyclic systems.

N-Substitution Reactions of the Sulfonamide Group

The sulfonamide nitrogen atom provides a convenient handle for various substitution reactions. N-alkylation and N-arylation are common transformations that can significantly alter the properties of the parent molecule.

N-Alkylation can be achieved through several methods. A general approach involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. More advanced methods include the use of trichloroacetimidates as alkylating agents under thermal conditions, which avoids the need for a catalyst. ijpsjournal.com Another strategy is the iridium-catalyzed mono-N-alkylation of sulfonamides with alcohols, which proceeds via a "borrowing hydrogenation" mechanism and produces water as the only byproduct, offering a greener alternative.

N-Arylation of sulfonamides is more challenging due to the reduced nucleophilicity of the sulfonamide nitrogen. However, palladium-catalyzed cross-coupling reactions have been developed for this purpose. For instance, the α-arylation of methyl sulfonamides with aryl chlorides has been demonstrated using a Buchwald-type precatalyst. While this applies to the carbon adjacent to the sulfonyl group, it highlights the utility of palladium catalysis in functionalizing sulfonamide-containing molecules. wikipedia.org A catalyst-free approach for the arylation of sulfonamides with boronic acids has also been reported, utilizing visible light to mediate the reaction. researchgate.net

The following table outlines general conditions for N-substitution of sulfonamides.

| Reaction Type | Reagents and Conditions | Scope and Limitations |

| N-Alkylation | Alkyl halide, Base | Broad scope, but can lead to over-alkylation. |

| N-Alkylation | Trichloroacetimidates, Toluene (reflux) | Catalyst-free; works well for stable cation precursors. ijpsjournal.com |

| N-Alkylation | Alcohols, Iridium catalyst, Cs₂CO₃ | Green methodology; selective for mono-alkylation. |

| N-Arylation | Aryl halides, Palladium catalyst, Ligand, Base | Effective for coupling with aryl halides. |

| N-Arylation | Boronic acids, K₃PO₄, Visible light | Catalyst-free; good functional group tolerance. researchgate.net |

Aromatic Functionalization and Electrophilic/Nucleophilic Substitutions

The benzene ring of this compound is susceptible to further functionalization through electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The directing effects of the existing substituents—the methanesulfonyl (-SO₂CH₃) and sulfonamide (-SO₂NH₂) groups—are critical in determining the position of incoming groups.

Both the methanesulfonyl and sulfonamide groups are electron-withdrawing and act as meta-directing groups in electrophilic aromatic substitution (SₑAr) reactions. Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation) is expected to occur at the positions meta to both groups, primarily at the 5-position, and to a lesser extent at the 1-position (if the sulfonamide group is considered the point of reference). The strong deactivating nature of these groups means that harsh reaction conditions may be required for these transformations.

Nucleophilic aromatic substitution (SₙAr) on the aromatic ring of this compound is generally not feasible as the ring is not sufficiently electron-deficient, and it lacks a good leaving group at an activated position. SₙAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (such as a halide). thieme-connect.comijpsjournal.comresearchgate.net

Synthesis of Heterocyclic Hybrids Incorporating the Sulfonamide Scaffold

The incorporation of the this compound moiety into heterocyclic ring systems is a common strategy in medicinal chemistry to generate novel compounds with diverse biological activities. This can be achieved by using the sulfonamide itself or a derivatized form as a building block for heterocycle synthesis.

One approach involves the functionalization of the sulfonamide with a reactive group that can then participate in a cyclization reaction. For example, a sulfonamide bearing an acetyl group can be condensed with various reagents to form pyrazoles, isoxazoles, or pyrimidinethiones. nih.gov Subsequent reactions of these products can lead to the formation of more complex heterocyclic systems like pyrans and pyridines. nih.gov

Another strategy is to utilize the sulfonamide nitrogen in the formation of the heterocyclic ring. For instance, sulfonamides can react with α,β-unsaturated ketones to form pyrimidine derivatives. The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides is another route to novel heterocyclic sulfonamide hybrids. acs.org

The creation of hybrid molecules by linking the this compound scaffold to existing heterocyclic drugs or pharmacophores is also a viable strategy for drug discovery. researchgate.netwikipedia.org

Scale-Up Considerations for Research and Development Purposes

The transition of a synthetic route from a laboratory scale to a pilot plant or industrial scale presents several challenges that need to be addressed for a safe, efficient, and cost-effective process. For the synthesis of this compound and its derivatives, key considerations include:

Reagent Selection and Cost: The cost and availability of starting materials and reagents are paramount. For large-scale synthesis, inexpensive and readily available starting materials are preferred.

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be difficult and expensive to scale up. researchgate.net The use of milder reaction conditions is always advantageous.

Process Safety: A thorough safety assessment of the process is crucial. This includes identifying potential hazards such as exothermic reactions, the formation of toxic byproducts, and the use of flammable or corrosive reagents.

Work-up and Purification: The purification method used at the laboratory scale (e.g., column chromatography) may not be practical for large quantities. Crystallization, distillation, and extraction are more amenable to scale-up.

Waste Management: The environmental impact of the synthesis must be considered. The development of greener synthetic routes that minimize waste and use less hazardous solvents is an important goal.

Process Robustness: The synthesis should be robust and reproducible, giving consistent yields and purity.

For sulfonamide synthesis, the classical approach involving the reaction of a sulfonyl chloride with an amine is often used industrially due to its reliability and the availability of starting materials. wikipedia.org However, this method generates HCl as a byproduct, which needs to be neutralized. Newer, more sustainable methods, such as those avoiding the use of sulfonyl chlorides, are being developed to address some of these scale-up challenges. nih.govthieme-connect.com

Structure Activity Relationship Sar Studies in Chemical Biology and Enzymology

Rational Design of 3-Methanesulfonylbenzene-1-sulfonamide Analogues for Target Modulation

The rational design of analogues based on the this compound scaffold is a strategic approach to modulate their interaction with specific biological targets, primarily enzymes. This process is guided by an in-depth understanding of the target's three-dimensional structure and the pharmacophoric features of the lead compound. The sulfonamide moiety (-SO₂NH₂) is a critical zinc-binding group in many metalloenzymes, such as carbonic anhydrases (CAs), making it a focal point for inhibitor design. nih.govacs.org

The design process for analogues of this compound typically involves a "tail approach," where modifications are made to different parts of the molecule to enhance potency and selectivity. unisi.it This can be conceptualized by dissecting the molecule into three key regions for modification:

The Sulfonamide Group: The acidic nature of the sulfonamide proton is crucial for its coordinating interaction with the zinc ion in the active site of enzymes like CAs. Modifications that alter the pKa of the sulfonamide NH can significantly impact binding affinity. nih.gov

The Benzene (B151609) Ring: The aromatic core serves as a scaffold for positioning other functional groups. Substituents on the ring can influence electronic properties, hydrophobicity, and steric fit within the enzyme's active site. The placement of the methanesulfonyl group at the meta position in the parent compound is a key determinant of its initial interaction profile.

The Methanesulfonyl Group: The -SO₂CH₃ group at the 3-position is a significant feature, contributing to the compound's polarity and potential for hydrogen bonding. Analogues can be designed by replacing this group with other functionalities to probe interactions with specific pockets of the enzyme's active site. For instance, introducing hydrophobic or hydrophilic tails can modulate membrane permeability and selectivity for different enzyme isoforms. mdpi.com

By systematically altering these regions, researchers can develop analogues with fine-tuned properties. For example, in the context of carbonic anhydrase inhibition, the introduction of various substituents on the benzene ring or the sulfonamide nitrogen has been shown to dramatically affect inhibitory potency and isoform selectivity. acs.orgnih.gov While direct studies on this compound as a lead for extensive analogue development are not widely documented, the principles derived from closely related benzenesulfonamides provide a clear roadmap for its potential as a template for novel enzyme inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Inhibition

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.com For sulfonamide-based enzyme inhibitors, QSAR is a powerful tool for predicting the inhibitory potency of novel analogues and for gaining insights into the structural features that govern their activity. nih.gov

Ligand-Based QSAR Approaches

Ligand-based QSAR models are developed when the three-dimensional structure of the target enzyme is unknown or not well-defined. These models rely solely on the structural and physicochemical properties of a series of known inhibitors. For a series of hypothetical analogues of this compound, a ligand-based QSAR study would involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, volume, surface area).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values).

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and external test sets.

For example, a QSAR study on a series of benzenesulfonamide (B165840) inhibitors of carbonic anhydrase might reveal that inhibitory potency is positively correlated with the presence of a hydrogen bond donor at a specific position and negatively correlated with molecular volume, suggesting that bulkier substituents are detrimental to activity.

Structure-Based QSAR Approaches

When the crystal structure of the target enzyme is available, structure-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. These 3D-QSAR techniques provide a more detailed understanding of the steric and electrostatic interactions between the inhibitors and the enzyme's active site. researchgate.net

A 3D-QSAR study on analogues of this compound would involve:

Molecular Docking: The analogues are first docked into the active site of the target enzyme to determine their most likely binding conformation.

Molecular Alignment: The docked molecules are aligned based on a common substructure.

Field Calculation: Steric and electrostatic fields are calculated around the aligned molecules.

PLS Analysis: The field values are then correlated with the biological activity data using PLS to generate a 3D-QSAR model.

The results are often visualized as contour maps, which highlight regions where modifications to the ligand would be expected to increase or decrease activity. For instance, a CoMFA map might show a green contour in a specific region, indicating that bulkier substituents are favored for enhanced activity, while a red contour would suggest that steric hindrance in that area is unfavorable.

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Analogues against Carbonic Anhydrase Isoforms This table presents a selection of data from the literature on various benzenesulfonamide derivatives to illustrate the principles of SAR. The data is not specific to direct analogues of this compound but is representative of the class.

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Acetazolamide | hCA I | 250 | - | tandfonline.com |

| Acetazolamide | hCA II | 12 | - | tandfonline.com |

| Acetazolamide | hCA IX | 25 | - | tandfonline.com |

| Acetazolamide | hCA XII | 5.7 | - | tandfonline.com |

| Indole-2,3-dione derivative 2h | hCA I | - | 45.10 | tandfonline.com |

| Indole-2,3-dione derivative 2h | hCA II | - | 5.87 | tandfonline.com |

| Indole-2,3-dione derivative 2h | hCA XII | - | 7.91 | tandfonline.com |

| Ureido benzenesulfonamide derivative | hCA IX | - | 11.8-184.8 | nih.gov |

Impact of Substituent Effects on Biochemical Interactions

The nature and position of substituents on the benzenesulfonamide ring profoundly influence the molecule's electronic and steric properties, which in turn dictate its interactions with biological targets. libretexts.orglumenlearning.com

Electronic and Steric Effects of Substituents

Electronic Effects: Substituents can be electron-donating or electron-withdrawing, and these effects are transmitted through the aromatic ring via inductive and resonance effects. libretexts.org

Resonance Effects: These involve the delocalization of pi electrons and are particularly important for substituents with lone pairs or pi bonds that can conjugate with the aromatic system.

These electronic effects can impact the strength of hydrogen bonds, cation-pi interactions, and other non-covalent interactions with amino acid residues in the enzyme's active site. nih.govnih.gov

Steric Effects: The size and shape of substituents play a crucial role in determining how well a ligand fits into a binding pocket. libretexts.org Bulky substituents can create steric hindrance, preventing optimal binding. Conversely, a substituent of the appropriate size and shape can occupy a specific sub-pocket, leading to enhanced binding affinity and selectivity. For example, studies on biphenylsulfonamide endothelin antagonists have shown that a hydrophobic group of a specific size at the 4'-position is optimal for activity. nih.gov

Conformational Analysis and its Role in SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For flexible molecules like many sulfonamide derivatives, conformational analysis is essential for understanding their SAR. The bioactive conformation, which is the conformation the molecule adopts when bound to its target, may be different from its lowest energy conformation in solution. mdpi.com

Rotational spectroscopy and computational methods can be used to study the preferred conformations of sulfonamides. For benzenesulfonamides, the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. mdpi.com The bioactive conformations of sulfonamide inhibitors are often constrained by the specific geometry of the enzyme's active site. Molecular docking and molecular dynamics simulations can provide insights into these binding conformations and the energetic costs associated with adopting them. nih.govsemanticscholar.org Understanding the conformational preferences of this compound and its analogues is therefore crucial for designing new inhibitors with improved target affinity.

Identification of Key Pharmacophoric Features for Enzyme Binding

The interaction of sulfonamide-based inhibitors with their target enzymes is a well-studied area, particularly for enzymes like carbonic anhydrases (CAs). nih.govnih.gov The binding of these inhibitors is primarily dictated by a set of key pharmacophoric features that allow for high-affinity and specific interactions within the enzyme's active site. For this compound, its structure embodies the essential characteristics of a benzenesulfonamide inhibitor.

The cornerstone of enzyme binding for this class of compounds is the sulfonamide moiety (-SO₂NH₂). youtube.com This group is crucial as it coordinates directly with the zinc ion (Zn²⁺) present in the active site of metalloenzymes such as carbonic anhydrases. nih.govnih.gov Upon binding, the sulfonamide nitrogen exists in its deprotonated, anionic form (-SO₂NH⁻), displacing a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc ion in the native enzyme. nih.gov This interaction is a fundamental component of the inhibitory mechanism.

Key interactions that contribute to the binding of benzenesulfonamides include:

Coordination with the Active Site Zinc Ion: The nitrogen atom of the sulfonamide group acts as the primary anchor, forming a coordinate bond with the Zn²⁺ ion. nih.gov

Hydrogen Bonding: The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone NH of conserved amino acid residues, such as Threonine 199 (Thr199) in human carbonic anhydrase II (hCA II). nih.gov This interaction further stabilizes the inhibitor in the active site.

Van der Waals Interactions: The aromatic ring of the benzenesulfonamide scaffold engages in van der Waals interactions with hydrophobic residues within the active site. nih.govuah.es These interactions are critical for the potency of the inhibitor. Studies have shown that these short-range forces can dominate the discrimination shown by the enzyme towards different inhibitors. nih.govuah.es

Interactions with Hydrophilic and Hydrophobic Pockets: The active site contains distinct regions that can accommodate different types of substituents. A hydrophilic pocket is often formed by residues like Thr199, Thr200, and His96, while a hydrophobic pocket can be defined by residues such as Val121, Val143, and Trp209 in hCA II. nih.gov The nature and position of substituents on the benzene ring will determine how the inhibitor interacts with these pockets, influencing both potency and isoform selectivity. nih.govnih.gov

The "tail approach" in drug design, where modifications are made to the part of the inhibitor extending away from the zinc-binding group, has been instrumental in developing isoform-specific inhibitors. nih.gov The methanesulfonyl group of this compound can be considered such a "tail," and its specific interactions would be crucial for its inhibitory profile against different enzyme isoforms.

The following table summarizes the key pharmacophoric features and their roles in enzyme binding, with specific considerations for this compound.

| Pharmacophoric Feature | Role in Enzyme Binding | Specific Relevance for this compound |

| **Primary Sulfonamide Group (-SO₂NH₂) ** | Anchors the inhibitor to the active site by coordinating with the Zn²⁺ ion. The sulfonamide oxygen atoms form hydrogen bonds with active site residues. nih.govyoutube.com | This is the essential zinc-binding group of the molecule. |

| Aromatic Benzene Ring | Provides a rigid scaffold for the presentation of the zinc-binding group and substituents. Engages in van der Waals interactions with hydrophobic residues in the active site. uah.esnih.gov | Serves as the core scaffold. |

| Meta-Substitution | The position of the substituent influences the orientation of the inhibitor within the active site and its interactions with specific sub-pockets. | The meta-position of the methanesulfonyl group directs its interactions within the active site. |

| Methanesulfonyl Group (-SO₂CH₃) | As a polar "tail," this group can interact with hydrophilic residues in the active site, potentially enhancing binding affinity and contributing to isoform selectivity. nih.govnih.gov | This group's polarity suggests favorable interactions in hydrophilic regions of the enzyme's active site. |

Detailed research findings from molecular mechanics and quantitative structure-activity relationship (QSAR) studies have consistently highlighted that the binding energy of benzenesulfonamide inhibitors is a composite of these different interactions. uah.es The inhibitory potency, often expressed as the inhibition constant (Kᵢ), is a direct reflection of the stability of the enzyme-inhibitor complex formed through these pharmacophoric interactions. For example, studies on various substituted benzenesulfonamides have shown Kᵢ values in the nanomolar range against different carbonic anhydrase isoforms, indicating very potent inhibition. nih.gov While specific Kᵢ values for this compound are not detailed in the provided context, its structural features align with those of potent inhibitors.

Mechanistic Investigations of Biochemical Interactions: Focus on Enzyme Inhibition

In Vitro Characterization of Enzyme Inhibition by 3-Methanesulfonylbenzene-1-sulfonamide

The inhibitory potential of sulfonamides is typically characterized by their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). These parameters quantify the potency of a compound against a specific enzyme target.

Benzenesulfonamide (B165840) derivatives are well-established inhibitors of various human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov The primary mechanism of inhibition involves the binding of the sulfonamide moiety to the zinc ion (Zn²⁺) located at the core of the enzyme's active site. nih.govnih.gov This interaction is typically reversible and competitive with the natural substrate (carbon dioxide).

The deprotonated sulfonamide nitrogen atom coordinates directly to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. nih.gov This binding event blocks the enzyme's ability to hydrate (B1144303) carbon dioxide, thus inhibiting its function. nih.gov The affinity of this interaction is reflected in the Kᵢ and IC₅₀ values, which for many benzenesulfonamide derivatives fall within the nanomolar to micromolar range against various CA isoforms. mdpi.comnih.gov For instance, studies on diverse series of benzenesulfonamides have reported Kᵢ values ranging from the subnanomolar to the micromolar range against different hCA isoforms. nih.gov

Table 1: Illustrative Inhibition Data for Representative Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms Note: This table presents data for related benzenesulfonamide compounds to illustrate typical inhibitory activity, as specific data for this compound is not readily available.

| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Benzenesulfonamide-piperazine hybrid | Acetylcholinesterase (AChE) | 1.003 mM (IC₅₀) | nih.gov |

| Benzenesulfonamide-piperazine hybrid | Butyrylcholinesterase (BChE) | 1.008 mM (IC₅₀) | nih.gov |

| Benzenesulfonamides with imide moieties | hCA I | 49 nM - >10,000 nM | mdpi.com |

| Benzenesulfonamides with imide moieties | hCA II | 2.4 nM - 4515 nM | mdpi.com |

| Benzenesulfonamides with imide moieties | hCA IX | 9.7 nM - 7766 nM | mdpi.com |

| Benzenesulfonamides with imide moieties | hCA XII | 14 nM - 316 nM | mdpi.com |

| Click-chemistry derived benzenesulfonamides | hCA IX | 1.5 nM - 38.9 nM | nih.gov |

| Click-chemistry derived benzenesulfonamides | hCA XII | 0.8 nM - 12.4 nM | nih.gov |

Humans have 15 known isoforms of carbonic anhydrase, which exhibit different tissue distributions and physiological roles. nih.gov Consequently, the development of isoform-selective inhibitors is a major goal in medicinal chemistry to achieve targeted therapeutic effects and minimize off-target interactions.

The selectivity of benzenesulfonamide inhibitors is heavily influenced by the nature of the substituents on the benzene (B151609) ring. These substituents, often referred to as the "tail" of the inhibitor, extend out from the active site's zinc-binding pocket and can form additional interactions with amino acid residues lining the active site cavity. nih.gov These interactions vary between isoforms due to differences in their active site architecture. nih.gov For example, certain benzenesulfonamide derivatives show potent inhibition of tumor-associated isoforms like hCA IX and hCA XII, while being less active against the ubiquitous cytosolic isoforms hCA I and II. nih.govnih.gov This selectivity is achieved by designing inhibitor "tails" that exploit unique amino acid differences in the active site funnels of the target isoforms. nih.gov

Elucidation of Molecular Binding Mechanisms

Understanding how a ligand binds to its target enzyme at a molecular level is crucial for rational drug design. A combination of X-ray crystallography, spectroscopic methods, and computational modeling is used to elucidate these binding mechanisms.

X-ray crystallography provides high-resolution, three-dimensional structures of inhibitor-enzyme complexes, offering a detailed snapshot of the binding interactions. Numerous crystal structures of various benzenesulfonamide derivatives in complex with hCA isoforms (particularly hCA II) have been solved. nih.govnih.govnih.gov

These structures consistently reveal the following key interactions:

Zinc Coordination: The sulfonamide group (-SO₂NH₂) binds to the catalytic Zn²⁺ ion in a tetrahedral geometry, with the nitrogen atom acting as a ligand. nih.gov

Hydrogen Bonding: The sulfonamide group also forms a critical hydrogen bond network with the side chain of residue Threonine 199 (Thr199), which is highly conserved across many CA isoforms. nih.govnih.gov

Van der Waals Interactions: The benzene ring and its substituents (the "tail") fit into a conical cleft, making van der Waals contacts with hydrophobic and hydrophilic residues that line the active site. These interactions are crucial for determining the inhibitor's potency and isoform selectivity. nih.gov For instance, an edge-to-face interaction between the inhibitor's phenyl ring and the phenyl ring of residue Phenylalanine 131 (Phe131) has been observed. nih.gov

Spectroscopic methods are powerful tools for studying protein-ligand interactions in solution, providing complementary data to solid-state crystal structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the binding of sulfonamides to their target proteins. nih.govresearchgate.net Changes in the chemical shifts of the ligand's protons upon addition of the enzyme can confirm binding and be used to calculate binding constants. nih.gov Furthermore, protein-observed NMR techniques, such as monitoring the chemical shifts of methyl groups on the protein, can identify the ligand binding site and characterize conformational changes upon binding. mdpi.com

Fluorescence Spectroscopy: This technique can be used to study binding events by monitoring changes in the intrinsic fluorescence of the protein (from tryptophan or tyrosine residues) or the fluorescence of an extrinsic probe. nih.gov When a ligand binds, it can quench the protein's intrinsic fluorescence. The magnitude of this quenching can be used to determine binding constants (Kₐ) and the number of binding sites. nih.govresearchgate.net Synchronous fluorescence experiments can provide information about the microenvironment around the amino acid residues, indicating whether binding causes conformational changes in the protein. nih.gov

The affinity and selectivity of sulfonamide inhibitors are dictated by specific interactions with amino acid residues within and around the enzyme's active site.

Zinc-Binding Histidines: Three highly conserved histidine residues (His94, His96, and His119 in hCA II) hold the Zn²⁺ ion in place, creating the foundation for inhibitor binding. nih.gov

Threonine 199 (Thr199): This residue is a key player, forming a hydrogen bond with the inhibitor's sulfonamide group, which helps to orient the inhibitor correctly and contributes significantly to the binding affinity. nih.govnih.gov

Glutamine 92 (Gln92): This residue, located at the entrance of the active site, can form hydrogen bonds with the tail portion of certain sulfonamide inhibitors, enhancing their binding. nih.gov

Hydrophilic and Hydrophobic Pockets: The active site funnel contains both hydrophilic and hydrophobic regions. Residues such as Valine 121, Phenylalanine 131, Leucine 198, and Threonine 200 create pockets that interact with the inhibitor's tail. Differences in these residues across isoforms are the primary basis for achieving selective inhibition. nih.govnih.gov For example, the substitution of residues like Ala65, Asn67, and Leu204 in hCA II with different amino acids in other isoforms alters the shape and chemical nature of the binding pocket, allowing for the design of isoform-specific inhibitors. nih.gov

Implications of Enzyme Inhibition for Understanding Metabolic Pathways

Given the lack of information on which enzymes, if any, are inhibited by this compound, it is not possible to detail the implications of its potential enzyme-inhibitory action on metabolic pathways. The metabolic fate of some sulfonamides involves pathways such as N-acetylation and glucuronidation, and in some cases, cleavage of the sulfonamide bond has been observed. domainex.co.uk The inhibition of key enzymes in metabolic pathways, such as those involved in folate synthesis by antibacterial sulfonamides, has profound effects on cellular function. nih.gov However, the specific impact of this compound on any given metabolic pathway remains uninvestigated in the available scientific literature.

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural Elucidation of 3-Methanesulfonylbenzene-1-sulfonamide and its Derivatives

Spectroscopic techniques are fundamental in determining the molecular architecture of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a comprehensive picture of its atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound and its derivatives.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.5 and 8.5 ppm. The protons of the methanesulfonyl group (CH₃SO₂) exhibit a characteristic singlet, usually observed around δ 3.0-3.5 ppm. The protons of the sulfonamide group (SO₂NH₂) give rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but often appears in the range of δ 7.0-7.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The aromatic carbons show signals in the approximate range of δ 120-145 ppm. The carbon atom attached to the methanesulfonyl group and the carbon bearing the sulfonamide group are typically found at the downfield end of this range due to the electron-withdrawing nature of the sulfonyl groups. The methyl carbon of the methanesulfonyl group gives a distinct signal in the aliphatic region, usually around δ 40-45 ppm.

¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy would be a critical analytical technique. The chemical shifts and coupling constants would provide precise information about the location and electronic environment of the fluorine substituents within the molecule.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 8.3 - 8.5 | m | Aromatic CH |

| ¹H | ~ 7.7 - 7.9 | m | Aromatic CH |

| ¹H | ~ 7.2 | br s | SO₂NH₂ |

| ¹H | ~ 3.2 | s | CH₃SO₂ |

| ¹³C | ~ 142 | s | Ar-C |

| ¹³C | ~ 140 | s | Ar-C |

| ¹³C | ~ 132 | d | Ar-CH |

| ¹³C | ~ 128 | d | Ar-CH |

| ¹³C | ~ 125 | d | Ar-CH |

| ¹³C | ~ 44 | q | CH₃ |

Note: The exact chemical shifts can vary based on the solvent and instrumental parameters.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern.

Molecular Ion Peak: In a typical electron ionization (EI) mass spectrum, this compound (C₇H₉NO₄S₂) would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (235.28 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Fragmentation Pattern: The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da), the cleavage of the C-S bond, and the loss of the sulfonamide group. For this compound, characteristic fragments would include ions corresponding to the loss of the methyl group from the methanesulfonyl moiety, and the cleavage of the sulfonamide group. Tandem MS (MS/MS) experiments can be used to further investigate the fragmentation of specific ions, providing more detailed structural insights.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Sulfonamide Group: The sulfonamide group (SO₂NH₂) gives rise to characteristic absorption bands. The N-H stretching vibrations are typically observed in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and appear in the ranges of approximately 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Methanesulfonyl Group: The methanesulfonyl group (CH₃SO₂) also has distinct S=O stretching vibrations, which may overlap with those of the sulfonamide group.

Aromatic Ring: The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are observed in the 690-900 cm⁻¹ range.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| S=O (Sulfonamide/Methanesulfonyl) | Asymmetric Stretching | 1330 - 1370 |

| S=O (Sulfonamide/Methanesulfonyl) | Symmetric Stretching | 1140 - 1180 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-S | Stretching | 650 - 750 |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound is the primary chromophore. The presence of the electron-withdrawing sulfonyl groups influences the energy of the π → π* transitions. Typically, benzenoid compounds exhibit a strong absorption band (the E2-band) around 200-220 nm and a weaker band (the B-band) around 250-280 nm. The exact position and intensity of these bands can be affected by the substitution pattern and the solvent used for analysis.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile compounds like this compound. It is routinely used to determine the purity of the compound and to quantify its concentration in various matrices.

Methodology: A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

Detection: UV detection is commonly employed, with the wavelength set at or near the absorption maximum of the compound (e.g., around 254 nm or 270 nm) to ensure high sensitivity.

Purity Analysis: The purity of a sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The presence of other peaks indicates the presence of impurities.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by interpolation from this curve.

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

While direct Gas Chromatography (GC) analysis of this compound is challenging due to its low volatility and polar nature, the technique is highly effective for analyzing its volatile derivatives. researchgate.netyoutube.com The inherent characteristics of the sulfonamide group, particularly the active hydrogen, can lead to issues like peak tailing and poor chromatographic resolution. youtube.com To overcome these limitations, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. youtube.com

Derivatization chemically modifies the sulfonamide group by replacing the active hydrogen with a less polar, more volatile functional group, without altering the core structure of the molecule. youtube.comyoutube.com Common derivatization methods include silylation, alkylation, and acylation. youtube.com This process enhances volatility and thermal stability, which are fundamental requirements for successful GC separation. youtube.com

In a typical research application, a derivatized sample of this compound would be introduced into the GC system. The system consists of a carrier gas (mobile phase) that transports the vaporized sample through a heated column containing the stationary phase. researchgate.net The separation is based on the differential partitioning of the derivative between the mobile and stationary phases. researchgate.net The choice of column, such as a DB-HeavyWAX column, and detector, like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is critical for achieving optimal separation and identification. researchgate.netnih.gov

Table 1: Typical GC Parameters for Analysis of Related Volatile Benzene Derivatives

| Parameter | Value/Condition |

|---|---|

| Technique | Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS/MS) |

| Column | DB-HeavyWAX |

| Detection | Mass Spectrometry (MS/MS) |

| Linear Range | 0.01 - 50 µg/L |

| Limit of Detection (LOD) | 0.003 - 0.150 µg/L |

Data extrapolated from studies on other benzene derivatives. nih.gov

Chiral Chromatography for Enantiomeric Separation

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As such, chiral chromatography for enantiomeric separation is not applicable to the parent compound itself.

However, this technique would become highly relevant if a chiral center were introduced into the molecule, for instance, through metabolic processes or the synthesis of chiral derivatives. Chiral derivatization involves reacting the molecule with an enantiomerically pure chiral derivatizing agent to form two diastereomeric products. youtube.com These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like GC or HPLC. youtube.comsigmaaldrich.com

Alternatively, direct separation of potential chiral derivatives can be achieved using a chiral stationary phase (CSP). nih.govresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are powerful methods for resolving enantiomers. nih.govnih.gov The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. researchgate.net Polysaccharide-based CSPs, for example, are widely used and have shown excellent selectivity for a broad range of compounds. mdpi.com

Table 2: Common Chiral Separation Techniques and Principles

| Technique | Principle |

|---|---|

| Chiral Derivatization | Converts enantiomers into diastereomers, which are then separated on an achiral column. youtube.com |

| Chiral Stationary Phase (CSP) HPLC/SFC | Utilizes a stationary phase containing a chiral selector to achieve differential interaction with enantiomers. researchgate.netmdpi.com |

| Chiral Mobile Phase Additive (CMA) | Adds a chiral selector to the mobile phase to form transient diastereomeric complexes with the analyte enantiomers. sigmaaldrich.com |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While specific crystal structure data for this compound is not widely available, analysis of closely related benzenesulfonamide (B165840) structures provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govmdpi.comnih.gov

The crystal packing is often stabilized by a network of hydrogen bonds. For instance, in the structure of 4-(2-(2-hydroxybenzylidene)hydrazinyl)benzenesulfonamide, the crystal structure is monoclinic. researchgate.net The specific arrangement and intermolecular forces, such as hydrogen bonds, dictate the crystal lattice parameters (a, b, c, α, β, γ) and the space group. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for a Related Benzenesulfonamide Compound

| Parameter | 4-(2-(2-hydroxybenzylidene)hydrazinyl)benzenesulfonamide |

|---|---|

| Formula | C₁₃H₁₃N₃O₃S |

| Crystal System | Monoclinic |

| Space Group | Cc (no. 9) |

| a (Å) | 28.720(3) |

| b (Å) | 6.1696(6) |

| c (Å) | 7.5796(8) |

| **β (°) ** | 99.756(3) |

| Volume (ų) | 1323.6 |

| Z (molecules/unit cell) | 4 |

Data from a study on a related benzenesulfonamide derivative. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to characterize the thermal stability of a compound. tainstruments.comuspbpep.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. tainstruments.comeltra.com

Thermogravimetric Analysis (TGA) provides information on decomposition temperatures, the presence of volatiles like water or solvents, and the amount of residual mass at the end of the analysis. mdpi.com When a sulfonamide compound is heated under an inert atmosphere, a TGA thermogram will show distinct mass loss steps corresponding to events like desolvation and thermal decomposition. researchgate.net The onset temperature of decomposition is a key indicator of the compound's thermal stability. youtube.com

Differential Scanning Calorimetry (DSC) is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. uspbpep.com A DSC thermogram for a crystalline compound like a benzenesulfonamide would show an endothermic peak corresponding to its melting point. researchgate.net For instance, a study on 2,3,4-tris(dodecyloxy)benzenesulfonamide showed a melting event at 55.7°C. researchgate.net The shape and position of this peak can also provide information on the purity of the substance. uspbpep.com When used in conjunction, TGA and DSC can differentiate between mass loss events (like decomposition) and non-mass loss events (like melting). tainstruments.com

Table 4: Illustrative Thermal Analysis Data for Related Sulfonamide Compounds

| Analysis Type | Parameter | Observation | Compound Class |

|---|---|---|---|

| DSC | Melting Point | 55.7°C (Endothermic peak) | Substituted Benzenesulfonamide researchgate.net |

| DSC | Phase Transition | Columnar mesophase observed between 55°C and 118°C | Substituted Benzenesulfonamide researchgate.net |

| TGA | Onset of Decomposition | Starts at approx. 300°C under nitrogen | Polypropylene with Sulfenamide (B3320178) youtube.com |

| TGA | Char Yield | Increased from 3.36% to 8.53% with modification | Sulfenamide derivative researchgate.net |

Data extrapolated from studies on related sulfonamide and sulfenamide compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy levels, which govern the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For benzenesulfonamide (B165840) derivatives, DFT calculations, often employing functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), are used to determine optimized molecular geometry, vibrational frequencies, and key electronic parameters. mkjc.insci-hub.sedoaj.org

A critical aspect of these studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mkjc.inresearchgate.net These calculations provide a theoretical basis for understanding the molecule's potential reaction pathways. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Benzenesulfonamide Derivative

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.5 | Indicates electron-donating capability |

| LUMO Energy | -1.8 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 | Correlates with chemical stability and reactivity |

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP surface maps regions of varying electrostatic potential onto the molecule's electron density surface. rsc.org

Typically, MEP maps use a color scale where:

Red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In a sulfonamide, these areas are typically found around the oxygen atoms of the sulfonyl group and the nitrogen atom. researchgate.net

Blue indicates regions of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. For sulfonamides, positive regions are often located around the hydrogen atoms of the amine group. researchgate.net

Green represents areas of neutral potential.

By identifying these electron-rich and electron-deficient zones, MEP analysis provides a clear prediction of the molecule's non-covalent interaction sites, such as those involved in hydrogen bonding. mkjc.inresearchgate.net

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Values for a Benzenesulfonamide Moiety

| Molecular Region | Potential Range (kcal/mol) | Predicted Interaction Type |

|---|---|---|

| Sulfonyl Oxygen Atoms (O=S=O) | -35 to -50 | Nucleophilic; Hydrogen Bond Acceptor |

| Sulfonamide Hydrogen Atom (N-H) | +30 to +45 | Electrophilic; Hydrogen Bond Donor |

| Aromatic Ring (π-system) | -10 to -20 | Weakly Nucleophilic; π-stacking |

Molecular Docking and Dynamics Simulations for Enzyme Interactions

While quantum chemistry describes the isolated molecule, molecular docking and dynamics simulations are used to predict and analyze how a ligand like 3-Methanesulfonylbenzene-1-sulfonamide interacts with a biological macromolecule, typically a protein enzyme.

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to the active site of a receptor. nih.gov For sulfonamides, common targets include enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. nih.govnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field.

The output of a docking simulation includes:

Binding Pose: The 3D arrangement of the ligand in the receptor's active site.

Binding Affinity/Energy: A score, usually in kcal/mol, that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding. rsc.org

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. semanticscholar.org Studies on related sulfonamides often show the sulfonamide group itself forming crucial hydrogen bonds or coordinating with metal ions (e.g., Zn²⁺ in carbonic anhydrase). semanticscholar.orgnih.gov

Table 3: Sample Molecular Docking Results for a Benzenesulfonamide Inhibitor with Human Carbonic Anhydrase II

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -9.2 |

| Predicted Inhibition Constant (K_i) | ~0.07 nM |

| Key Hydrogen Bond Interactions | Gln92, His94, Thr200 |

| Coordination Interaction | Sulfonamide nitrogen with Zn²⁺ ion |

Data are illustrative and based on findings for potent sulfonamide inhibitors. rsc.org

Molecular docking often assumes a rigid receptor, but in reality, both the ligand and the protein can change conformation upon binding. Molecular Dynamics (MD) simulations can be used to study this dynamic process. An MD simulation calculates the trajectory of atoms and molecules over time, revealing how the protein structure adapts to accommodate the ligand. Analysis of the simulation can show subtle shifts in the positions of amino acid side chains or even larger movements in protein loops that occur to optimize the binding interactions.

MD simulations are particularly effective at revealing the role of water molecules within the binding site. nih.gov Water molecules are not merely a passive solvent; they often form a complex network of hydrogen bonds that can either stabilize or destabilize a ligand-protein complex. A simulation can track the position and residence time of individual water molecules, identifying "conserved" water molecules that play a critical structural role. These conserved waters often act as bridges, mediating hydrogen bond interactions between the ligand and protein residues that would otherwise be too far apart to interact directly. nih.gov For instance, a water molecule might form a hydrogen bond with the sulfonamide oxygen of the ligand and the backbone of a protein residue like Pro202 simultaneously. nih.gov

Analysis of the MD trajectory provides quantitative data on the stability and persistence of these interactions over the simulation time (e.g., 100 nanoseconds). rsc.org

Table 4: Analysis of Key Interactions from a Molecular Dynamics Simulation

| Interaction Type | Interacting Pair | Persistence (% of Simulation Time) |

|---|---|---|

| Hydrogen Bond | Ligand-NH...Gln92 | 85% |

| Hydrogen Bond | Ligand-SO₂...Thr200 | 70% |

| Water-Bridged H-Bond | Ligand...H₂O...Pro202 | 30% |

| Hydrophobic Contact | Ligand-Aromatic Ring...Val121, Leu199 | >90% |

Data are representative of typical findings for sulfonamide inhibitors in MD simulations. nih.gov

In Silico Screening for Novel Biological Targets or Interactions

In silico screening involves the use of computational methods to screen large libraries of chemical compounds against biological targets, such as proteins and enzymes, to identify potential inhibitors or activators. This approach has been widely and successfully applied to the broader family of benzenesulfonamide derivatives, leading to the identification of inhibitors for a variety of targets including carbonic anhydrases, protein tyrosine phosphatase-1B (PTP1B), and dihydropteroate synthase (DHPS). nih.govqub.ac.ukb-cdn.net For instance, molecular docking and quantitative structure-activity relationship (QSAR) studies on benzenesulfonamide analogs have been crucial in designing potent inhibitors for carbonic anhydrase II, an enzyme implicated in various diseases. nih.gov

However, a specific in silico screening campaign targeting novel biological interactions for this compound has not been reported in the reviewed literature. Such a study would typically involve:

Target Identification: Selecting a panel of biological macromolecules based on disease relevance or structural similarity to known binders of sulfonamides.

Molecular Docking: Simulating the binding of this compound to the active sites of the identified targets to predict binding affinities and modes.

Pharmacophore Modeling: Creating a model of the essential steric and electronic features of this compound to search for complementary features in biological targets.

Without such dedicated studies, the potential biological activities and therapeutic applications of this compound remain speculative and an open area for future research.

Development of Predictive Models for Chemical Transformations

Predictive models for chemical transformations, often based on QSAR and other machine learning algorithms, are valuable tools for understanding and predicting the outcomes of chemical reactions. These models can forecast reaction yields, identify potential byproducts, and guide the synthesis of novel compounds. For sulfonamide derivatives, QSAR models have been developed to predict their inhibitory activities against various enzymes, thereby guiding the synthesis of more potent analogs. nih.govnih.gov

The development of predictive models specifically for the chemical transformations of this compound would entail:

Data Collection: Assembling a dataset of known chemical reactions involving this compound or closely related compounds, including reaction conditions and outcomes.

Descriptor Calculation: Computing a set of numerical descriptors that capture the structural and electronic properties of the reactants and reagents.

Model Building and Validation: Using statistical methods or machine learning to build a mathematical model that correlates the descriptors with the reaction outcomes and rigorously validating its predictive power.

Currently, there is a lack of published research detailing the development of such predictive models for this compound. The creation of these models would be highly beneficial for optimizing synthetic routes and exploring the chemical space around this compound for the generation of novel derivatives with potentially enhanced properties.

Applications As a Chemical Intermediate and in Materials Science

3-Methanesulfonylbenzene-1-sulfonamide as a Precursor in Organic Synthesis

The presence of both a methanesulfonyl group and a primary sulfonamide group makes this compound a versatile building block in the synthesis of a diverse array of organic molecules. These functional groups offer multiple reaction sites for the construction of carbon-heteroatom and carbon-carbon bonds, enabling the assembly of intricate molecular frameworks.

Building Block for Complex Organic Molecules

While specific examples detailing the use of this compound as a direct precursor for complex organic molecules are not extensively documented in publicly available literature, the general reactivity of sulfonamides is well-established. Sulfonamides are crucial components in many pharmaceutical compounds and are recognized as important synthons in drug synthesis. They can enhance the aqueous solubility of drug molecules and influence their metabolic pathways within the body. The synthesis of complex molecules often involves the strategic functionalization of such building blocks through various chemical reactions.

Precursor to Sulfonylated Heterocycles

The synthesis of heterocyclic compounds containing a sulfonamide moiety is an active area of research due to the diverse biological activities exhibited by these molecules. nih.gov Sulfonamides can serve as key precursors in the construction of various nitrogen-containing heterocycles. nih.govmdpi.com General synthetic strategies often involve the reaction of a sulfonamide with other reagents to form the heterocyclic ring system. For instance, a common method for creating nitrogen heterocycles with an endocyclic sulfonamide fragment involves the use of N-(chlorosulfonyl)imidoyl chloride, which acts as a bielectrophilic reagent. mdpi.com This approach allows for the construction of thiadiazepine, thiadiazine, and thiadiazocine derivatives. mdpi.com Although direct examples employing this compound are not readily found, its structure is amenable to similar synthetic transformations.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.comwikipedia.org Sulfonamides have been utilized as one of the components in various MCRs to generate structurally diverse molecules. rsc.orgnih.govnih.gov For example, a direct copper-catalyzed three-component synthesis of sulfonamides has been reported, combining (hetero)aryl boronic acids, amines, and sulfur dioxide. nih.gov While specific MCRs involving this compound are not explicitly described in the literature, its functional groups make it a potential candidate for participation in such convergent synthetic strategies.

Integration into Novel Material Systems

The unique electronic and structural features of this compound make it an intriguing candidate for incorporation into advanced materials. The sulfonyl and sulfonamide functionalities can be leveraged to modify the properties of polymers or to participate in the formation of new material frameworks.

Functionalization of Polymeric Materials

The introduction of sulfonamide groups into polymers is a known strategy to alter their physical and chemical properties. While there are no specific reports on the use of this compound for this purpose, related sulfonamide-containing monomers have been used to synthesize functional aromatic polyamides. These modifications can improve solubility and processability, which are often challenges with high-performance aromatic polymers. The presence of sulfonamide moieties can also influence the thermal properties and intermolecular interactions within the polymer matrix.

Role in Electronic Materials Research

Recent research has explored the potential of conjugated sulfonamides as organic electrode materials for lithium-ion batteries. Theoretical studies suggest that these materials could offer stable and tunable electrochemical properties. While these investigations have focused on a broader class of conjugated sulfonamides, the fundamental electronic properties of the sulfonamide group are key to their function. The electron-withdrawing nature of the sulfonyl group in this compound could influence the electronic landscape of materials it is incorporated into, potentially impacting charge transport and other electronic characteristics relevant to organic electronics. However, specific research detailing the integration and performance of this compound in electronic devices is not currently available.

Potential in Dye-Sensitized Solar Cell (DSSC) Materials

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that converts light into electrical energy. Their operation relies on a photosensitive dye anchored to a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), an electrolyte, and a counter electrode. While there is no direct research reporting the use of this compound in DSSCs, its chemical structure suggests a potential, albeit theoretical, role as a precursor or additive in DSSC materials.

The fundamental design of a DSSC dye molecule requires a chromophore for light absorption, an anchoring group for attachment to the semiconductor surface, and often, auxiliary groups to modulate the electronic properties and performance of the cell. The sulfonamide group (-SO₂NH₂) in this compound could potentially be functionalized to act as an anchoring group. Sulfonate groups are known to bind to the TiO₂ surface, and it is conceivable that the sulfonamide could be hydrolyzed or otherwise modified to facilitate this interaction.

Furthermore, the presence of two strong electron-withdrawing groups, the methanesulfonyl (-SO₂CH₃) and sulfonamide (-SO₂NH₂) groups, on the benzene (B151609) ring significantly influences its electronic properties. In the context of a larger dye molecule, such a substituted benzene ring could act as an electron-accepting auxiliary unit, influencing the dye's absorption spectrum and the efficiency of electron injection into the semiconductor's conduction band.

Another speculative application lies in the electrolyte composition. Additives are often included in the electrolyte to improve the performance and stability of the DSSC. Amine and sulfur-containing compounds have been investigated for their effects on the redox potential of the electrolyte and for suppressing charge recombination at the TiO₂-electrolyte interface. While not a primary application, the specific electronic nature of this compound could offer unique interactions within the electrolyte, though this remains an area for future investigation.

Catalytic Applications or Ligand Design

The field of catalysis frequently employs organic molecules as ligands that coordinate to a central metal atom, thereby modulating its reactivity and selectivity. Sulfonamides have emerged as a significant class of ligands in coordination chemistry and catalysis. The nitrogen atom of the sulfonamide group can coordinate to a metal center, and the electronic properties of the ligand can be fine-tuned by substituents on the aromatic ring.

The compound this compound possesses two potential coordination sites: the nitrogen atom of the sulfonamide and the oxygen atoms of both the sulfonamide and methanesulfonyl groups. The strong electron-withdrawing nature of the methanesulfonyl group at the meta position would significantly impact the electron density on the benzene ring and, consequently, on the sulfonamide nitrogen. This electronic effect can be transmitted to a coordinated metal center, influencing its catalytic activity. For instance, in oxidation catalysis, a more electron-deficient metal center can be more reactive.